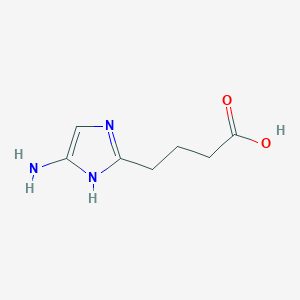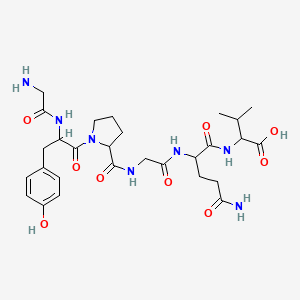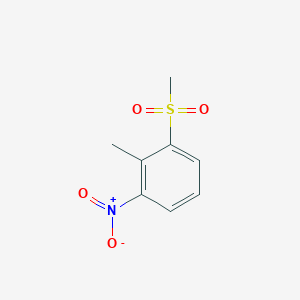
4-(4-Amino-1H-imidazol-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Amino-1H-imidazol-2-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and butanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Amino-1H-imidazol-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolone derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Aplicaciones Científicas De Investigación
4-(4-Amino-1H-imidazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 4-(4-Amino-1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the amino group can form hydrogen bonds with receptor sites, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 4-(4-Amino-1H-imidazol-2-yl)butanoic acid.
Imidazole-4-acetic acid: Another compound with an imidazole ring and a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of an amino group and a butanoic acid side chain attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
4-(5-amino-1H-imidazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c8-5-4-9-6(10-5)2-1-3-7(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12) |
Clave InChI |
QDQPCPVUDRRPFS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)CCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)
![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)




